1,3-Diethyl 2-({[3-(pyridin-2-yl)-1,2-thiazol-4-yl]amino}methylidene)propanedioate
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Overview
Description
1,3-Diethyl 2-({[3-(pyridin-2-yl)-1,2-thiazol-4-yl]amino}methylidene)propanedioate is a complex organic compound with a unique structure that includes a pyridine ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-({[3-(pyridin-2-yl)-1,2-thiazol-4-yl]amino}methylidene)propanedioate typically involves the reaction of diethyl malonate with a pyridine-thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-({[3-(pyridin-2-yl)-1,2-thiazol-4-yl]amino}methylidene)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1,3-Diethyl 2-({[3-(pyridin-2-yl)-1,2-thiazol-4-yl]amino}methylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-Diethyl 2-({[3-(pyridin-2-yl)-1,2-thiazol-4-yl]amino}methylidene)propanedioate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[(3-pyridinylamino)methylene]malonate
- Propanedioic acid, 2-[(3-pyridinylamino)methylene]-, 1,3-diethyl ester
Uniqueness
1,3-Diethyl 2-({[3-(pyridin-2-yl)-1,2-thiazol-4-yl]amino}methylidene)propanedioate is unique due to the presence of both a pyridine and a thiazole ring in its structure. This dual-ring system provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H17N3O4S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
diethyl 2-[[(3-pyridin-2-yl-1,2-thiazol-4-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C16H17N3O4S/c1-3-22-15(20)11(16(21)23-4-2)9-18-13-10-24-19-14(13)12-7-5-6-8-17-12/h5-10,18H,3-4H2,1-2H3 |
InChI Key |
CRTNZBQAASQBEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CSN=C1C2=CC=CC=N2)C(=O)OCC |
Origin of Product |
United States |
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